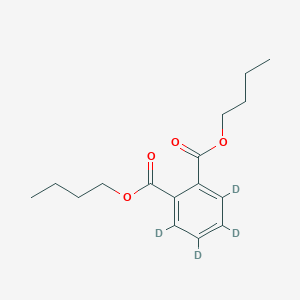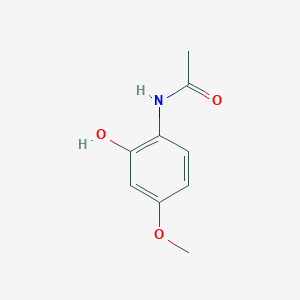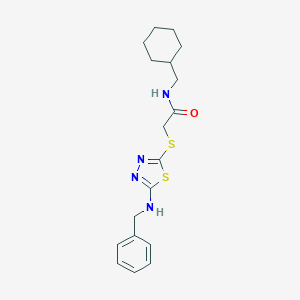
Di-n-butyl phtalate-d4
Vue d'ensemble
Description
Di-n-butyl phthalate-d4 is a deuterated form of di-n-butyl phthalate, a commonly used plasticizer. The deuterium atoms replace the hydrogen atoms in the aromatic ring, making it useful in various analytical applications, particularly in mass spectrometry. This compound is often employed as an internal standard due to its stability and distinct mass, which aids in the accurate quantification of phthalates in various matrices .
Applications De Recherche Scientifique
Di-n-butyl phthalate-d4 is extensively used in scientific research due to its unique properties:
Analytical Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of phthalates in environmental and biological samples.
Environmental Studies: Used to study the adsorption characteristics of phthalates in sediments and soils, providing insights into their environmental fate and transport.
Biodegradation Research: Employed in studies investigating the microbial degradation of phthalates, helping to understand the biodegradation pathways and the efficiency of different microbial consortia.
Mécanisme D'action
Target of Action
Di-n-butyl phthalate-d4, also known as Dibutyl phthalate-3,4,5,6-d4, primarily targets the steroid hormone biosynthesis in human cells . It has been linked with reduced testosterone levels and adverse reproductive health outcomes in men .
Mode of Action
The compound interacts with its targets by impairing the steroid hormone biosynthesis . It induces a dose-dependent decrease of CYP11A1 and HSD3β2 levels, key steroidogenic proteins . Both Di-n-butyl phthalate-d4 and its metabolite, mono-n-butyl phthalate (MBP), lead to a dose-related decrease in HSD17β3, the enzyme which catalyzes the final step in the testosterone biosynthesis pathway .
Biochemical Pathways
Di-n-butyl phthalate-d4 affects the steroidogenesis pathway . It impairs the early steps of this pathway differently, depending on whether it’s the parent compound or its metabolite MBP . Furthermore, phthalic acid, a product of the hydrolysis of Di-n-butyl phthalate-d4, is converted to benzoate by decarboxylation, which enters into two different pathways: the protocatechuic acid pathway and the catechol pathway .
Result of Action
The action of Di-n-butyl phthalate-d4 results in decreased levels of testosterone, androstenedione, corticosterone, and progesterone . It also induces oxidative stress in cells . These effects confirm the anti-androgenic effects of Di-n-butyl phthalate-d4 and its metabolite MBP .
Action Environment
Di-n-butyl phthalate-d4 is released to air as a vapor and can react with other chemicals in the air . It can also attach to particles in the air and eventually settle to the land and water . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
Di-n-butyl phthalate-d4 plays a significant role in biochemical reactions. It has been reported to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to interact with enzymes involved in the degradation of phthalates in certain bacterial species . These interactions can influence the activity of these enzymes and subsequently affect the metabolic pathways they are involved in .
Cellular Effects
Di-n-butyl phthalate-d4 can have profound effects on various types of cells and cellular processes . It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, exposure to Di-n-butyl phthalate-d4 can lead to changes in the expression of genes involved in hormone signaling pathways, which can subsequently affect cellular functions .
Molecular Mechanism
The molecular mechanism of action of Di-n-butyl phthalate-d4 involves its interactions with various biomolecules within the cell . It can bind to certain proteins, leading to enzyme inhibition or activation, and can also cause changes in gene expression . These interactions at the molecular level can lead to the observed effects on cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Di-n-butyl phthalate-d4 can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, studies have shown that the effects of Di-n-butyl phthalate-d4 on gene expression can persist even after the removal of the compound from the experimental system .
Dosage Effects in Animal Models
The effects of Di-n-butyl phthalate-d4 can vary with different dosages in animal models . Studies have shown that at low doses, Di-n-butyl phthalate-d4 can have subtle effects on hormone signaling pathways, while at high doses, it can lead to more pronounced effects, including potential toxic or adverse effects .
Metabolic Pathways
Di-n-butyl phthalate-d4 is involved in various metabolic pathways . It can interact with enzymes or cofactors involved in these pathways, leading to changes in metabolic flux or metabolite levels . For example, it has been shown to interact with enzymes involved in the degradation of phthalates, affecting the rate at which these compounds are broken down .
Transport and Distribution
Di-n-butyl phthalate-d4 can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation within the cell . For example, studies have shown that Di-n-butyl phthalate-d4 can accumulate in certain tissues in animals, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of Di-n-butyl phthalate-d4 can affect its activity or function . It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, studies have shown that Di-n-butyl phthalate-d4 can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in steroid hormone synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di-n-butyl phthalate-d4 is synthesized by the esterification of phthalic anhydride with deuterated n-butanol (n-butanol-d4) in the presence of a catalyst, typically concentrated sulfuric acid. The reaction is carried out at temperatures ranging from 120°C to 150°C . The process involves the following steps:
- Mixing phthalic anhydride and n-butanol-d4 in a reaction vessel.
- Adding concentrated sulfuric acid as a catalyst.
- Heating the mixture to the desired temperature and maintaining it until the reaction is complete.
- Purifying the product through distillation or recrystallization to obtain di-n-butyl phthalate-d4 with high purity.
Industrial Production Methods: On an industrial scale, the production of di-n-butyl phthalate-d4 follows similar principles but involves larger reaction vessels and continuous processing techniques to enhance efficiency and yield. The use of automated systems for temperature control and catalyst addition ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Di-n-butyl phthalate-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid derivatives under strong oxidative conditions.
Substitution: The ester groups can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products:
Hydrolysis: Phthalic acid and deuterated n-butanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Di-n-butyl phthalate: The non-deuterated form, commonly used as a plasticizer.
Diisobutyl phthalate: Similar in structure but with branched alkyl chains, used as a plasticizer and in cosmetics.
Butyl benzyl phthalate: Contains a benzyl group, used in vinyl flooring and adhesives.
Uniqueness: Di-n-butyl phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful as an internal standard in analytical applications. Its stability and distinct mass allow for accurate quantification and differentiation from non-deuterated phthalates in complex mixtures .
Propriétés
IUPAC Name |
dibutyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3/i7D,8D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIRQSBPFJWKBE-ULDPCNCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCCCC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583931 | |
| Record name | Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-11-5 | |
| Record name | Dibutyl (~2~H_4_)benzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93952-11-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Di-n-butyl phthalate-d4 used in analyzing PAEs like di-n-butyl phthalate in complex matrices like food and soil?
A1: Di-n-butyl phthalate-d4 is a deuterated form of di-n-butyl phthalate, meaning it possesses the same chemical structure but with four deuterium atoms replacing four hydrogen atoms. This isotopic substitution doesn't significantly alter its chemical behavior, allowing it to mimic the analyte (di-n-butyl phthalate) during sample preparation and analysis.
- Compensation for Losses: During extraction and analysis, some analyte loss is inevitable. Di-n-butyl phthalate-d4, added at a known concentration, experiences similar losses. By comparing its recovered amount to the initial amount, analysts can accurately correct for losses and determine the true concentration of di-n-butyl phthalate in the sample [, ].
Q2: How does the use of Di-n-butyl phthalate-d4 contribute to the reliability of the results in the presented research papers?
A: Both studies [, ] aim to develop reliable and sensitive methods for quantifying PAEs, which are known endocrine disruptors, in complex matrices. The use of Di-n-butyl phthalate-d4 as an internal standard directly enhances the reliability of their findings by:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester](/img/structure/B122494.png)









